1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole
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Overview
Description
1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole is a compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a diazenyl group and a pyrrole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another approach includes the reaction of dimethyl-2-(phenyl(tosylmino)methyl)fumarate with triphenyl phosphine and dichloromethane to yield dimethyl-2-phenyl-1-tosyl-5-(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and green chemistry principles, such as molybdate sulfuric acid, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is utilized in the development of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action of 1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-phenyl-1H-pyrrole: Lacks the trifluoromethyl and diazenyl groups, resulting in different chemical and biological properties.
1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole-3,4-dicarboxylate: Contains additional carboxylate groups, which can influence its reactivity and solubility.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl and diazenyl groups, which impart distinct electronic and steric effects. These groups enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule in various research and industrial applications .
Properties
Molecular Formula |
C12H10F3N3 |
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Molecular Weight |
253.22 g/mol |
IUPAC Name |
(1-methylpyrrol-2-yl)-[2-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C12H10F3N3/c1-18-8-4-7-11(18)17-16-10-6-3-2-5-9(10)12(13,14)15/h2-8H,1H3 |
InChI Key |
RNPPZDFKJKECAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1N=NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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